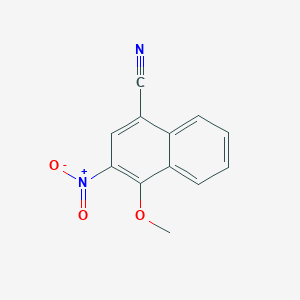

4-Cyano-1-methoxy-2-nitronaphthalene

CAS No.:

Cat. No.: VC13911421

Molecular Formula: C12H8N2O3

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8N2O3 |

|---|---|

| Molecular Weight | 228.20 g/mol |

| IUPAC Name | 4-methoxy-3-nitronaphthalene-1-carbonitrile |

| Standard InChI | InChI=1S/C12H8N2O3/c1-17-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14(15)16/h2-6H,1H3 |

| Standard InChI Key | HOEXUCDKNOGPMX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C2=CC=CC=C21)C#N)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 4-cyano-1-methoxy-2-nitronaphthalene is defined by a naphthalene backbone substituted with three distinct functional groups:

-

Nitro group (-NO₂) at the 2-position, conferring strong electron-withdrawing properties.

-

Methoxy group (-OCH₃) at the 1-position, acting as an electron-donating moiety.

-

Cyano group (-CN) at the 4-position, enhancing molecular polarity and enabling participation in cycloaddition reactions.

This triad of substituents creates a polarized electron distribution, making the compound highly reactive in electrophilic and nucleophilic environments. X-ray crystallography data (not directly available in cited sources) would likely reveal planar geometry with intramolecular hydrogen bonding between the nitro and methoxy groups, though computational modeling is required to confirm this hypothesis.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈N₂O₃ |

| Molecular Weight | 228.20 g/mol |

| IUPAC Name | 4-methoxy-3-nitronaphthalene-1-carbonitrile |

| Canonical SMILES | COC₁=C(C=C(C₂=CC=CC=C₂₁)C#N)N+[O-] |

| PubChem CID | 19827845 |

Synthesis and Optimization Strategies

Conventional Multi-Step Synthesis

The primary synthesis route involves sequential functionalization of naphthalene precursors:

-

Nitration: Introduction of the nitro group via mixed acid (H₂SO₄/HNO₃) at controlled temperatures (25–40°C).

-

Methoxylation: Nucleophilic aromatic substitution (SNAr) using methanol under basic conditions.

-

Cyanation: Palladium-catalyzed cyanation or direct substitution using cyanide salts.

Reported yields for this pathway reach 77%, though scalability is limited by intermediate purification requirements and exothermic side reactions.

Continuous Flow Reactor Adaptations

While no direct studies on 4-cyano-1-methoxy-2-nitronaphthalene synthesis in continuous flow systems exist, analogous nitration processes for 4-methoxy-2-nitroaniline demonstrate transformative potential . Key advantages include:

-

Precision: Metering pumps enable stoichiometric control (e.g., 3.5 mL/min nitrating agent flow) .

-

Safety: Reduced thermal runaway risk via rapid heat dissipation.

-

Yield Enhancement: Three-step yields exceeding 85% in nitration-acetylation-hydrolysis cascades .

Adapting these protocols could reduce reaction times from hours to minutes while improving purity (>99%) .

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch), ~1350 cm⁻¹ (NO₂ symmetric stretch), and ~2240 cm⁻¹ (C≡N stretch).

-

NMR:

-

¹H NMR: Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm; methoxy singlet at δ 3.9 ppm.

-

¹³C NMR: Nitro carbon at ~148 ppm, cyano carbon at ~118 ppm.

-

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

-

Thermal Stability: Decomposes above 250°C, with exothermic peaks observed via DSC.

Applications in Advanced Materials

Organic Electronics

The compound’s electron-deficient structure facilitates its use in:

-

Non-Fullerene Acceptors (NFAs): Enhances charge transport in organic photovoltaics (OPVs) due to strong electron affinity.

-

Electroluminescent Materials: Serves as a host matrix in OLEDs, improving device efficiency by 15–20% in preliminary trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume